molecular formula H5NO5S<br>NH2OH.H2SO4<br>H5NO5S B162634 Hydroxylammonium hydrogensulphate CAS No. 10046-00-1

Hydroxylammonium hydrogensulphate

Cat. No. B162634
CAS RN: 10046-00-1
M. Wt: 131.11 g/mol
InChI Key: NXPHCVPFHOVZBC-UHFFFAOYSA-N
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Patent
US04256899

Procedure details

To a suspension of pivaloylacetonitrile (1.252 g) and 86% potassium hydroxide (0.717 g) in water (20 ml) is added hydroxylamine sulfate (0.903 g) at 25° C. and the mixture is stirred for 3 minutes. pH 8.30. The reaction mixture is treated as in Example 2 to give 3-amino-5-t-butylisoxazole (1.204 g). Yield, 85.9%. Purity, 95.8%.
Quantity
1.252 g
Type
reactant
Reaction Step One
Quantity
0.717 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.903 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:7][C:8]#[N:9])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[OH-].[K+].S(O)(O)(=O)=O.[NH2:17]O>O>[NH2:9][C:8]1[CH:7]=[C:1]([C:2]([CH3:5])([CH3:4])[CH3:3])[O:6][N:17]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.252 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)CC#N
Name
Quantity
0.717 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.903 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NO

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 3 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is treated as in Example 2

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
product
Smiles
NC1=NOC(=C1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.204 g
YIELD: CALCULATEDPERCENTYIELD 124.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.